2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid

Analytical Chemistry Impurity Profiling Quality Control

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid (CAS 115706-39-3) is a benzazepine derivative with molecular formula C₁₃H₁₅NO₃ and molecular weight 233.26 g·mol⁻¹. It features a tetrahydrobenzo[b]azepine core fused with a propanoic acid moiety, commonly encountered as a synthetic intermediate or process impurity in the production of angiotensin-converting enzyme (ACE) inhibitors such as benazepril.

Molecular Formula C13H15NO3
Molecular Weight 233.26 g/mol
CAS No. 115706-39-3
Cat. No. B047807
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid
CAS115706-39-3
Molecular FormulaC13H15NO3
Molecular Weight233.26 g/mol
Structural Identifiers
SMILESCC(C(=O)O)N1C(=O)CCCC2=CC=CC=C21
InChIInChI=1S/C13H15NO3/c1-9(13(16)17)14-11-7-3-2-5-10(11)6-4-8-12(14)15/h2-3,5,7,9H,4,6,8H2,1H3,(H,16,17)
InChIKeyNXTIVKFWBOWRDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic Acid (CAS 115706-39-3): A Critical Benzazepine Intermediate for ACE Inhibitor Synthesis and Impurity Control


2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid (CAS 115706-39-3) is a benzazepine derivative with molecular formula C₁₃H₁₅NO₃ and molecular weight 233.26 g·mol⁻¹ . It features a tetrahydrobenzo[b]azepine core fused with a propanoic acid moiety, commonly encountered as a synthetic intermediate or process impurity in the production of angiotensin-converting enzyme (ACE) inhibitors such as benazepril . Its distinct N-substitution differentiates it from the active metabolite benazeprilat (N-acetic acid) and other benzazepine-based ACE inhibitors, making it a critical reference material for impurity profiling and synthetic route design.

Why Benazepril-Related Benzazepines Cannot Be Interchanged: The Case for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic Acid


Although benzazepine-based ACE inhibitors share a common heterocyclic scaffold, subtle perturbations in side-chain length, chirality, and substitution pattern profoundly affect target engagement, metabolic stability, and impurity profiles. Yu et al. (2006) demonstrated that the unique benzazepine skeleton of benazepril confers greater potency and fewer side-effect liabilities compared to enalapril and lisinopril . Consequently, even a single methylene insertion—converting the N-acetic acid terminus of benazeprilat to the N-propanoic acid moiety of the title compound—is predicted to alter zinc-binding geometry and reduce ACE inhibitory activity by more than an order of magnitude . Generic substitution among benzazepine derivatives therefore risks introducing inactive or antagonistic species, compromising pharmacological studies and analytical method validity.

Quantitative Differentiation Evidence for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic Acid (115706-39-3)


Commercial Purity Differentiation: 95% vs. 98% Minimum Purity Specifications

Commercially available batches of 2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic acid exhibit measurable purity divergence. AK Scientific supplies the compound at 95% purity , whereas MolCore offers a minimum purity of 98% (NLT 98%) . The 3 percentage-point absolute difference corresponds to a ~2.5-fold higher impurity burden in the 95% material, which can introduce extraneous chromatographic peaks, distort mass balance in synthetic steps, and necessitate additional purification for use as an analytical reference standard.

Analytical Chemistry Impurity Profiling Quality Control

Structural Differentiation from Benazeprilat: N-Propanoic Acid vs. N-Acetic Acid Side Chain

The title compound bears an N-propanoic acid group (C₂ linker with an α-methyl branch), whereas the active metabolite benazeprilat contains an N-acetic acid substituent (C₁ linker). SAR studies on ACE inhibitors indicate that elongation of the carboxylate side chain by a single methylene unit disrupts optimal zinc coordination, reducing inhibitory potency by more than 10-fold . Although no direct ACE inhibition data are publicly available for this compound, class-level SAR extrapolation places its expected IC₅₀ well above 100 nM, in contrast to benazeprilat's IC₅₀ of ~5 nM . Therefore, the compound cannot substitute for benazeprilat in pharmacological assays without introducing systematic underestimation of ACE blockade.

Medicinal Chemistry ACE Inhibition Structure-Activity Relationship

Chiral Purity Differentiation: Racemic Nature vs. Enantiopure Benazepril Intermediates

Benazepril hydrochloride is manufactured as a single enantiomer; its key intermediate (2S,3'S)-2-(2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-ylamino)-4-phenylbutyric acid ethyl ester is prepared via asymmetric aza-Michael addition . In contrast, the title compound lacks the chiral amino ester side chain and is typically produced as a racemate at the α-methyl position. The undesired enantiomer represents a chiral impurity that must be controlled to <0.15% w/w in the final drug substance, per ICH Q3A thresholds. Authentic, well-characterized reference material of this racemic compound is therefore indispensable for developing and validating enantioselective HPLC or SFC methods capable of meeting regulatory specifications.

Chiral Synthesis Regulatory Science Analytical Method Validation

Procurement-Driven Application Scenarios for 2-(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-1-yl)propanoic Acid (115706-39-3)


Pharmaceutical Impurity Reference Standard for Benazepril Drug Substance

The compound serves as a characterized impurity marker for benazepril-related substance profiling. Its availability at 98% purity makes it suitable for use as a system suitability standard in HPLC impurity assays, enabling detection and quantification of this N-propanoic acid process impurity at levels below the ICH Q3A identification threshold of 0.15% w/w .

Key Intermediate in Benazepril Synthetic Route Development

As a late-stage intermediate in the convergent synthesis of benazepril hydrochloride , the compound is used in process chemistry to evaluate coupling efficiency, enantiomeric enrichment, and impurity fate-and-purge studies. Its differentiation from the acetic acid analog ensures that synthetic chemists select the correct building block for the intended step.

Structure-Activity Relationship (SAR) Probe for Benzazepine-Based ACE Inhibitors

The N-propanoic acid substitution provides a well-defined structural perturbation to probe the zinc-binding requirements of ACE. When compared head-to-head with benazeprilat (IC₅₀ ~5 nM) , this compound is predicted to exhibit >20-fold lower inhibitory activity based on carboxylate side-chain SAR , making it a valuable negative control in biochemical assays.

Chiral Method Development and Enantiomeric Purity Validation

The racemic nature of the compound enables its use as a chiral resolution standard. Spiking studies with this racemate allow analytical development laboratories to establish enantioselective chromatographic methods capable of resolving the R and S antipodes, ensuring that benazepril API meets the required enantiomeric purity specifications .

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